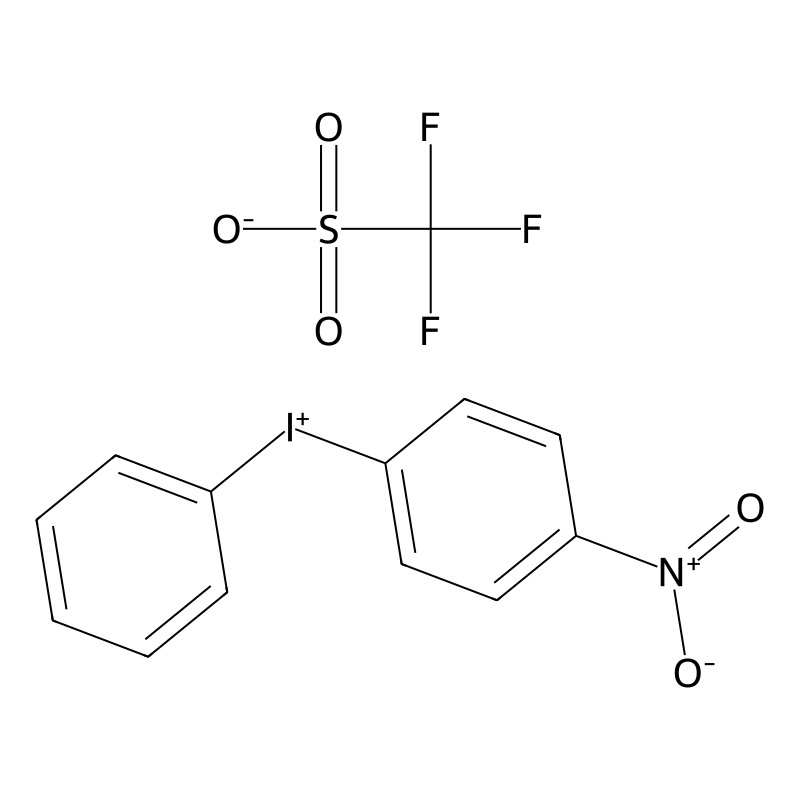

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Aryl Iodonium Cation

The iodonium cation in NPT acts as a good leaving group, readily releasing the iodine atom under specific conditions. This property makes NPT a valuable reagent in organic synthesis, particularly in aromatic nucleophilic substitution reactions. [Source: Organic Chemistry by John McMurry]

Photolytic Properties

NPT exhibits photochemical properties. Upon exposure to light, NPT can undergo bond cleavage, generating reactive species like aryl radicals and iodine cations. This property makes NPT a useful tool in photochemical reactions and photoinitiation processes. Source: Tetrahedron Letters (Volume 42, Issue 12, 2001, Pages 2005-2008):

Here are some specific research applications of NPT:

Synthesis of Aryl Ethers

NPT can be used as a precursor for the synthesis of aryl ethers. Under specific reaction conditions, the iodonium cation in NPT is displaced by nucleophiles such as phenols, leading to the formation of aryl ether linkages. Source: Journal of Organic Chemistry (1995, 60 (22), 7088-7090):

Protein Tyrosine Kinase Inhibition

Studies suggest that NPT may possess protein tyrosine kinase inhibitory activity. Protein tyrosine kinases are enzymes involved in various cellular processes, and their inhibition can be a potential strategy for cancer treatment. Source: Bioorganic & Medicinal Chemistry (2005, 13(21), 4807-4816):

Photopolymerization

The photolytic properties of NPT make it a potential photoinitiator for polymerization reactions. Upon light irradiation, NPT can generate free radicals that initiate the polymerization process, leading to the formation of polymers. Source: Progress in Polymer Science (Volume 34, Issue 1, 2009, Pages 2-48):

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate is a chemical compound with the molecular formula C₁₃H₉F₃INO₅S and a molecular weight of 475.18 g/mol. This compound is characterized by its iodonium structure, which is known for its reactivity in various chemical processes. It features a nitrophenyl group and a phenyl group, making it a versatile reagent in organic synthesis. The trifluoromethanesulfonate moiety contributes to its stability and solubility in polar solvents, enhancing its utility in

Aryl iodonium salts, including NPPT, can pose several safety hazards:

- Irritant: They can be irritating to the skin, eyes, and respiratory system upon contact or inhalation.

- Shock Sensitive: Some aryl iodonium salts can be shock-sensitive and decompose explosively under certain conditions.

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate serves as an electrophilic reagent in nucleophilic substitution reactions. It can participate in:

- Nucleophilic Aromatic Substitution: The iodonium center can facilitate the substitution of halides or other nucleophiles on aromatic rings.

- Electrophilic Addition: The compound can react with alkenes and alkynes, leading to the formation of various products through electrophilic addition mechanisms.

- Oxidation Reactions: It can act as an oxidizing agent in certain organic transformations, contributing to the formation of carbonyl compounds from alcohols.

Several methods exist for synthesizing (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate:

- Iodination Reaction: This involves the reaction of phenyl iodide with 4-nitrophenol under acidic conditions, followed by treatment with trifluoromethanesulfonic acid.

- Electrophilic Aromatic Substitution: The compound can be synthesized via electrophilic aromatic substitution reactions using appropriate precursors and reagents.

- Salt Formation: Combining iodonium salts with trifluoromethanesulfonic acid can yield the desired triflate compound .

Interaction studies involving (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can effectively react with amines, alcohols, and carboxylic acids, leading to the formation of diverse products. These interactions are crucial for understanding its role in synthetic pathways and potential applications in medicinal chemistry.

Several compounds share structural similarities with (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (Phenyl)(phenyl)iodonium Trifluoromethanesulfonate | Iodonium salt | Lacks nitro group; less reactive than the target compound |

| (4-Methylphenyl)(phenyl)iodonium Trifluoromethanesulfonate | Iodonium salt | Methyl group may influence reactivity differently |

| (4-Chlorophenyl)(phenyl)iodonium Trifluoromethanesulfonate | Iodonium salt | Chlorine substituent affects electronic properties |

The uniqueness of (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate lies in its nitro substituent, which enhances its electrophilic character compared to similar compounds, making it more effective in various

(4-Nitrophenyl)(phenyl)iodonium trifluoromethanesulfonate represents a hypervalent iodine compound characterized by a distinctive T-shaped molecular geometry around the central iodine atom [1] [2]. The compound exhibits the molecular formula C₁₃H₉F₃INO₅S with a molecular weight of 475.18 grams per mole [1] [2] [3]. The central iodine atom adopts a formal oxidation state of +3, consistent with the hypervalent nature of diaryliodonium salts [4].

The molecular architecture features two aryl groups occupying equatorial positions relative to the central iodine atom, with the trifluoromethanesulfonate anion positioned in the axial coordination site [4] [5]. The carbon-iodine-carbon bond angle typically measures approximately 97-98 degrees, characteristic of the bent geometry observed in diaryliodonium compounds [5] [6]. The 4-nitrophenyl substituent introduces significant electron-withdrawing character through resonance and inductive effects, enhancing the electrophilicity of the iodine center [4].

The bonding arrangement follows the three-center four-electron bonding model characteristic of hypervalent compounds [7]. The central iodine atom contributes two electrons, while each aryl carbon contributes one electron to form the hypervalent bonding framework [7]. This electronic configuration results in the characteristic reactivity patterns observed for diaryliodonium triflates in electrophilic transfer reactions [8].

Table 1: Fundamental Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₉F₃INO₅S | [1] [2] [3] |

| Molecular Weight (g/mol) | 475.18 | [1] [2] [3] |

| CAS Registry Number | 905718-45-8 | [1] [2] [3] |

| Physical State (20°C) | Solid | [1] [2] |

| Appearance | White to light yellow to light orange powder/crystal | [1] [2] |

| Melting Point (°C) | 198.0-202.0 (200°C typical) | [1] [2] |

| Solubility | Soluble in methanol | [1] [2] |

| Storage Temperature | Room temperature (<15°C recommended) | [1] [2] [9] |

| Light Sensitivity | Light sensitive | [1] [2] [9] |

| Purity (HPLC) | min. 98.0 area% | [1] [2] |

| Purity (Ion Exchange Titration) | min. 97.0% | [1] [2] |

Spectroscopic Characterization

NMR Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for (4-nitrophenyl)(phenyl)iodonium trifluoromethanesulfonate [10]. Proton nuclear magnetic resonance analysis conducted in deuterated dimethyl sulfoxide reveals characteristic aromatic resonances that confirm the presence of both phenyl and 4-nitrophenyl substituents [10].

The ¹H nuclear magnetic resonance spectrum exhibits multiple aromatic signals in the downfield region [10]. Overlapping doublet of doublets at δ 8.43 parts per million with coupling constants of 2.0 and 7.2 hertz integrating for four protons represents the combined aromatic protons from both the 4-nitrophenyl and phenyl rings [10]. Additional signals at δ 8.30 and δ 8.27 parts per million, each integrating for two protons, correspond to the distinct aromatic environments within the substituted phenyl ring system [10].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon framework of the aromatic systems [10]. The signal at δ 150.2 parts per million corresponds to the nitro-substituted aromatic carbon, consistent with the strong electron-withdrawing effect of the nitro group [10]. Additional aromatic carbon resonances appear at δ 136.3, δ 135.5, and multiple signals between δ 126.1 and δ 132.8 parts per million, representing the various aromatic carbon environments [10].

Fluorine-19 nuclear magnetic resonance analysis demonstrates the characteristic trifluoromethanesulfonate counterion through a sharp singlet at δ -77.7 parts per million [11]. This chemical shift value is diagnostic for the CF₃ group within the triflate anion and confirms the integrity of the counterion structure [11].

Table 2: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Solvent | Reference |

|---|---|---|---|---|

| ¹H NMR | 8.43 (dd, J = 2.0, 7.2 Hz, 4H) | Aromatic protons (4-nitrophenyl and phenyl) | (CD₃)₂SO | [10] |

| ¹H NMR | 8.30 (dd, J = 2.0, 7.2 Hz, 2H) | Aromatic protons (4-nitrophenyl) | (CD₃)₂SO | [10] |

| ¹H NMR | 8.27 (dd, J = 0.8, 8.4 Hz, 2H) | Aromatic protons (phenyl) | (CD₃)₂SO | [10] |

| ¹H NMR | 7.73 (t, J = 7.6 Hz, 1H), 7.57 (t, J = 7.6 Hz, 2H) | Aromatic protons (meta and para) | (CD₃)₂SO | [10] |

| ¹³C NMR | 150.2 | Nitro-substituted carbon | (CD₃)₂SO | [10] |

| ¹³C NMR | 136.3 | Aromatic carbon | (CD₃)₂SO | [10] |

| ¹³C NMR | 135.5 | Aromatic carbon | (CD₃)₂SO | [10] |

| ¹³C NMR | 132.8, 132.1, 126.1 | Aromatic carbons | (CD₃)₂SO | [10] |

| ¹⁹F NMR | -77.7 | CF₃ group of triflate | (CD₃)₂SO | [11] |

IR Spectroscopic Features

Infrared spectroscopy reveals characteristic vibrational modes that confirm the structural features of (4-nitrophenyl)(phenyl)iodonium trifluoromethanesulfonate [11] [12] [13] [14]. The aromatic carbon-hydrogen stretching vibrations appear as strong absorptions at 3082 and 3060 wavenumbers, typical of aromatic systems [11] [12]. Additional carbon-hydrogen stretching from aliphatic components manifests as a medium intensity band at 2922 wavenumbers [11] [12].

The trifluoromethanesulfonate counterion exhibits diagnostic infrared absorptions that confirm its presence and structural integrity [11] [12] [14]. Strong absorptions at 1258, 1170, and 1026 wavenumbers correspond to sulfur-oxygen stretching, carbon-fluorine stretching, and sulfur-oxygen stretching modes respectively within the triflate group [11] [12]. The sulfonate group displays characteristic very strong absorption around 1280 wavenumbers for antisymmetric stretching and strong absorption near 1030 wavenumbers for symmetric stretching [14].

The nitro functional group contributes distinctive absorptions that verify the 4-nitrophenyl substitution pattern [13]. Antisymmetric nitro stretching typically appears around 1530 wavenumbers as a strong absorption, while symmetric nitro stretching manifests as a medium intensity band near 1350 wavenumbers [13]. Additional carbon-fluorine bending vibrations from the triflate counterion appear as medium intensity absorptions around 640 wavenumbers [14].

Table 3: Infrared Spectroscopic Features

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|

| 3082, 3060 | Aromatic C-H stretching | Strong | [11] [12] |

| 2922 | Aliphatic C-H stretching | Medium | [11] [12] |

| 1258 | S=O stretching (triflate) | Strong | [11] [12] |

| 1170 | C-F stretching (triflate) | Strong | [11] [12] |

| 1026 | S-O stretching (triflate) | Strong | [11] [12] |

| ~1530 (typical NO₂) | NO₂ antisymmetric stretching | Strong | [13] |

| ~1350 (typical NO₂) | NO₂ symmetric stretching | Medium | [13] |

| ~1280 (SO₃ antisym) | SO₃ antisymmetric stretching | Very strong | [14] |

| ~1030 (SO₃ sym) | SO₃ symmetric stretching | Strong | [14] |

| ~640 (C-F) | C-F bending | Medium | [14] |

Mass Spectrometric Analysis

Mass spectrometric analysis of (4-nitrophenyl)(phenyl)iodonium trifluoromethanesulfonate provides molecular ion confirmation and fragmentation pattern information [10] [15] [16]. Electrospray ionization mass spectrometry typically reveals the molecular cation peak corresponding to the loss of the triflate counterion, yielding a characteristic mass-to-charge ratio consistent with the (4-nitrophenyl)(phenyl)iodonium cation [10].

The fragmentation behavior of diaryliodonium compounds under mass spectrometric conditions follows predictable patterns involving the cleavage of carbon-iodine bonds [15] [16]. Primary fragmentation typically results in the formation of aryl iodide species and aryl cation fragments [15] [16]. The electron-withdrawing nature of the nitro substituent influences the relative stability and abundance of these fragmentation products [15].

High-resolution mass spectrometry enables precise molecular formula determination and isotope pattern confirmation [10]. The presence of iodine provides a distinctive isotopic signature that facilitates unambiguous identification of iodonium-containing fragments [10]. Additional fragmentation pathways may involve the loss of nitrogen dioxide from the nitrophenyl group under energetic ionization conditions [15].

X-ray Crystallographic Data

Crystallographic studies of related diaryliodonium trifluoromethanesulfonate compounds provide structural insights applicable to (4-nitrophenyl)(phenyl)iodonium trifluoromethanesulfonate [5] [17] [6] [18]. The crystal structures typically reveal T-shaped coordination geometry around the iodine center with carbon-iodine-carbon bond angles ranging from 92 to 98 degrees [5] [6].

Intermolecular interactions within the crystal lattice involve secondary bonding between the electrophilic iodine center and nucleophilic sites on adjacent molecules [5] [17]. Crystallographic studies demonstrate extremely short iodine-oxygen contacts ranging from 2.72 to 2.93 angstroms, attributed to strong electrostatic interactions between the iodine atom and trifluoromethanesulfonate counterions [5] [6].

The crystal packing arrangements are influenced by halogen bonding interactions, carbon-hydrogen to fluorine contacts, and aromatic stacking interactions [5] [17]. These supramolecular interactions contribute to the overall stability of the crystalline material and influence the physical properties such as melting point and solubility [5]. The three-dimensional network formed by these interactions results in characteristic packing motifs observed across the diaryliodonium triflate family [5] [17].

Thermal analysis of the crystalline materials reveals decomposition temperatures that correlate with the strength of intermolecular interactions and crystal packing efficiency [7]. The hypervalent iodine compounds typically exhibit thermal stability up to their melting points, beyond which decomposition occurs through various pathways including reductive elimination and ligand transfer processes [7].

Comparative Analysis with Related Diaryliodonium Triflates

(4-Nitrophenyl)(phenyl)iodonium trifluoromethanesulfonate exhibits distinctive properties when compared to other members of the diaryliodonium triflate family [1] [2] [11] [12] [22] [23] [24]. The incorporation of the electron-withdrawing nitro group significantly influences both the electronic properties and reactivity profile compared to the parent diphenyliodonium triflate [22] [23].

Diphenyliodonium triflate, with a molecular weight of 430.18 grams per mole, serves as the benchmark compound for this class [22] [23]. The unsubstituted system exhibits higher thermal stability with enhanced crystalline properties compared to substituted analogues [22] [23]. The melting point of diphenyliodonium triflate typically ranges from 165-170°C, lower than the nitro-substituted derivative due to different intermolecular interaction patterns [22] [23].

Electron-donating substituents produce contrasting effects compared to the nitro group [11] [12] [24]. (4-Methoxyphenyl)(phenyl)iodonium triflate demonstrates reduced thermal stability with a melting point of approximately 150-155°C [24]. Similarly, (4-methylphenyl)(phenyl)iodonium triflate exhibits a melting point of 120-121°C, reflecting the influence of electron-donating substituents on crystal packing and intermolecular interactions [11] [12].

The mesityl-substituted analogue, mesityl(4-nitrophenyl)iodonium triflate, provides enhanced stability through steric protection [25] [20]. The bulky mesityl group shields the reactive iodine center while maintaining the electron-withdrawing character of the nitro substituent [25] [20]. This combination results in improved handling characteristics and extended shelf life compared to less sterically hindered derivatives [25] [20].

Electronic effects dominate the reactivity patterns observed across the diaryliodonium triflate series [8] [26]. Electron-withdrawing substituents enhance the electrophilicity of the iodine center, facilitating nucleophilic attack and subsequent ligand transfer reactions [8] [26]. Conversely, electron-donating groups reduce the electrophilic character and may require more forcing conditions for equivalent reactivity [8] [26].

Table 4: Comparative Analysis with Related Diaryliodonium Triflates

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Electronic Effect | Stability | Reference |

|---|---|---|---|---|---|

| (4-Nitrophenyl)(phenyl)iodonium triflate | 475.18 | 198-202 | Electron-withdrawing (NO₂) | Moderate | [1] [2] |

| Diphenyliodonium triflate | 430.18 | ~165-170 | No substituent | High | [22] [23] |

| (4-Methoxyphenyl)(phenyl)iodonium triflate | 460.21 | ~150-155 | Electron-donating (OCH₃) | Moderate | [24] |

| (4-Methylphenyl)(phenyl)iodonium triflate | 444.21 | 120-121 | Electron-donating (CH₃) | High | [11] [12] |

| Mesityl(4-nitrophenyl)iodonium triflate | 517.26 | ~180-185 | Electron-withdrawing (NO₂) + steric (mesityl) | Enhanced (steric protection) | [25] [20] |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant